molecular formula C15H19N3O3 B2373015 Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1796969-38-4

Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2373015
CAS No.: 1796969-38-4
M. Wt: 289.335
InChI Key: JLUKMQVJIVZTDO-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a benzo[d]oxazol-2-yl group and a piperidin-4-yl group. Compounds with these groups are often used in the synthesis of biologically active compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like mass spectrometry, HRMS, and 1H and 13C NMR .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the formation of an imidazole ring from two methanimine derivatives, which likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their specific structures. Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Tissue Distribution and Anthelmintic Applications

Research on similar carbamate compounds has demonstrated broad-spectrum anthelmintic efficacy, indicating potential applications in treating parasitic infections. For instance, studies on compounds such as methyl-N[5[[4‐(2‐pyridinyl)‐1‐piperazinyl]carbonyl]‐1H‐benzimidazol‐2‐yl] carbamate have shown effectiveness against intestinal and systemic parasitism, with detailed investigations on tissue distribution and excretion in animal models (Nagaraja et al., 2000).

Antitumor Activity

Compounds structurally related to Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate have been evaluated for their antitumor properties. Research on methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl] carbamate showed activity against various tumors, highlighting the influence of administration routes and formulations on effectiveness, with low toxicity at therapeutic doses suggesting potential for clinical application (Atassi & Tagnon, 1975).

Agricultural Use and Nanoparticle Delivery Systems

In agriculture, carbamate derivatives such as carbendazim have been used for fungal disease control. Research into the development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and similar fungicides offers insights into enhancing the efficiency and reducing environmental toxicity of these chemicals (Campos et al., 2015).

Antimicrobial Activity and Molecular Docking Studies

Synthesis and evaluation of novel compounds with structural similarities, including various substituted phenyl-1,3,4-oxadiazoles, have shown significant antibacterial and moderate antifungal activities. Molecular docking studies have further supported these findings, suggesting the potential of these compounds in developing new antimicrobial agents (Vankadari et al., 2013).

Future Directions

The future directions in the research of similar compounds could involve the development of new drugs. Imidazole has become an important synthon in the development of new drugs .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate are not fully known. Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the derivative.

Cellular Effects

The cellular effects of this compound are currently unknown. Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Benzoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

methyl N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-15(19)16-10-11-6-8-18(9-7-11)14-17-12-4-2-3-5-13(12)21-14/h2-5,11H,6-10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUKMQVJIVZTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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